4-fluoro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to a class of molecules characterized by the presence of thiadiazole and benzamide functional groups. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. The compound is identified by its CAS number 392297-69-7 and has a molecular formula of C17H12F2N4O2S2 with a molecular weight of 406.43 g/mol.
The synthesis of 4-fluoro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves several steps:
Microwave-assisted synthesis techniques have been explored for enhancing reaction efficiency and yields in similar compounds, indicating that such methods could also be applicable for synthesizing 4-fluoro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide .
The molecular structure of 4-fluoro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can be represented using its InChI key: WJUYIHMBKPJASC-UHFFFAOYSA-N. The structure features:
The compound's structural characteristics can be summarized as follows:
C1=CC=C(C=C1N(=O)C(=S)N=C(NC(=O)C(C(F)(F))C(C(F)(F))C(C(F)(F)))C(=O))The reactions involving 4-fluoro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically include:
Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
The physical properties of 4-fluoro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide include:
Chemical properties include:
The compound's stability under various pH conditions and temperatures should be assessed through experimental studies to determine its shelf life and storage conditions.
The primary applications of 4-fluoro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide include:
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1